disaccharides
Disaccharides are a class of carbohydrates consisting of two monosaccharide units linked together. Common examples include sucrose (table sugar), lactose (milk sugar), and maltose (malt sugar). Sucrose, composed of glucose and fructose, is widely used in food and beverage industries for its sweet taste and preservative properties. Lactose, a disaccharide made up of galactose and glucose, is crucial in the dairy industry but can be an issue for individuals with lactose intolerance. Maltose, formed by two glucose molecules, plays significant roles in caramelization processes and fermentation. Disaccharides not only contribute to the flavor and texture of food products but also serve as essential energy sources and intermediates in biosynthetic pathways within living organisms.

Littérature connexe
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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